molecular formula C9H17NO2 B1592620 Ethyl 4-(cyclopropylamino)butanoate CAS No. 813429-65-1

Ethyl 4-(cyclopropylamino)butanoate

Cat. No.: B1592620
CAS No.: 813429-65-1
M. Wt: 171.24 g/mol
InChI Key: UCNZSFZXVOKJFC-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)butanoate is a chemical compound with the CAS Number: 813429-65-1 . It has a molecular weight of 171.24 . The IUPAC name for this compound is this compound . The compound is typically stored in a refrigerator and has a physical form of a light yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a light yellow to yellow liquid . It is stored at refrigerator temperatures .

Scientific Research Applications

Novel Synthesis Approaches

Research in the field of synthetic chemistry has led to the development of various novel compounds and methodologies. One study highlighted the synthesis of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, resulting in the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu et al., 2003). Another significant contribution is the efficient synthesis of N-Substituted 2,4-Azepandione ring systems, achieved by controlling reaction conditions to cyclize ethyl 4-(N-acetylarylamino) butanoate, which could serve as active intermediates for further heterocyclic syntheses (M. Waly et al., 2017).

Biofuel and Biocommodity Chemicals

In the realm of renewable energy, esters derived from vegetable oils and animal fats are gaining attention. A study on the combustion chemistry of methyl butanoate and ethyl propanoate (both C5H10O2) revealed insights into their oxidation behavior, highlighting the potential of ethyl and methyl esters as biofuels and biocommodity chemicals. Ethyl propanoate exhibited faster ignition than methyl butanoate, especially at lower temperatures, underscoring the significance of these compounds in developing renewable energy sources (W. Metcalfe et al., 2007).

Medicinal Chemistry and Drug Design

The synthesis and evaluation of compounds for medicinal purposes is a critical area of research. Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and subjected to intramolecular cyclization, yielding a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. These compounds were produced in quantitative yields, showcasing the versatility of ethyl 4-(cyclopropylamino)butanoate derivatives in synthesizing potentially bioactive molecules (A. Darehkordi et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with Ethyl 4-(cyclopropylamino)butanoate are H302 and H319 , which indicate that the compound is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305, P351, and P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes, and to remove contact lenses if present and easy to do, and continue rinsing.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZSFZXVOKJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630667
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813429-65-1
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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